

An In-depth Technical Guide to 2-Phenylcyclohexanone (CAS 1444-65-1)

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Compound of Interest

Compound Name: 2-Phenylcyclohexanone

Cat. No.: B152291

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Introduction

2-Phenylcyclohexanone, with the Chemical Abstracts Service (CAS) registry number 1444-65-1, is an aromatic ketone characterized by a phenyl group attached to the alpha-carbon of a cyclohexanone ring.[1][2] This compound serves as a significant intermediate in organic synthesis, finding applications in the fragrance industry and the development of pharmaceuticals.[1][3] Its structure, featuring a chiral center at the second carbon, makes it a valuable substrate for studies in stereoselective reactions and catalyst development.[4][5] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, reactivity, and known biological interactions.

Physicochemical and Spectroscopic Properties

2-Phenylcyclohexanone typically appears as a white to off-white crystalline powder or a colorless to pale yellow liquid with a sweet, floral odor.[3][5][6] It is slightly soluble in water but shows moderate solubility in organic solvents like ethanol and ether.[3][7][8]

Physical and Chemical Properties

The core quantitative properties of **2-Phenylcyclohexanone** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1444-65-1	[9]
Molecular Formula	C ₁₂ H ₁₄ O	[9][10]
Molecular Weight	174.24 g/mol	[9][11]
Appearance	White crystalline powder	[3][6][12]
Melting Point	56-59 °C	[7][9]
Boiling Point	294.0 °C (at 760 mmHg); 161-163 °C (at 16 Torr)	[7][9]
Density	1.0 ± 0.1 g/cm ³	[9]
Water Solubility	Slightly soluble (0.3 g/L at 25 °C)	[3][7]
Flash Point	> 110 °C (> 230 °F)	[5][11]
LogP	2.37	[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2-Phenylcyclohexanone**. Key spectral data are available from various sources.[3][6]

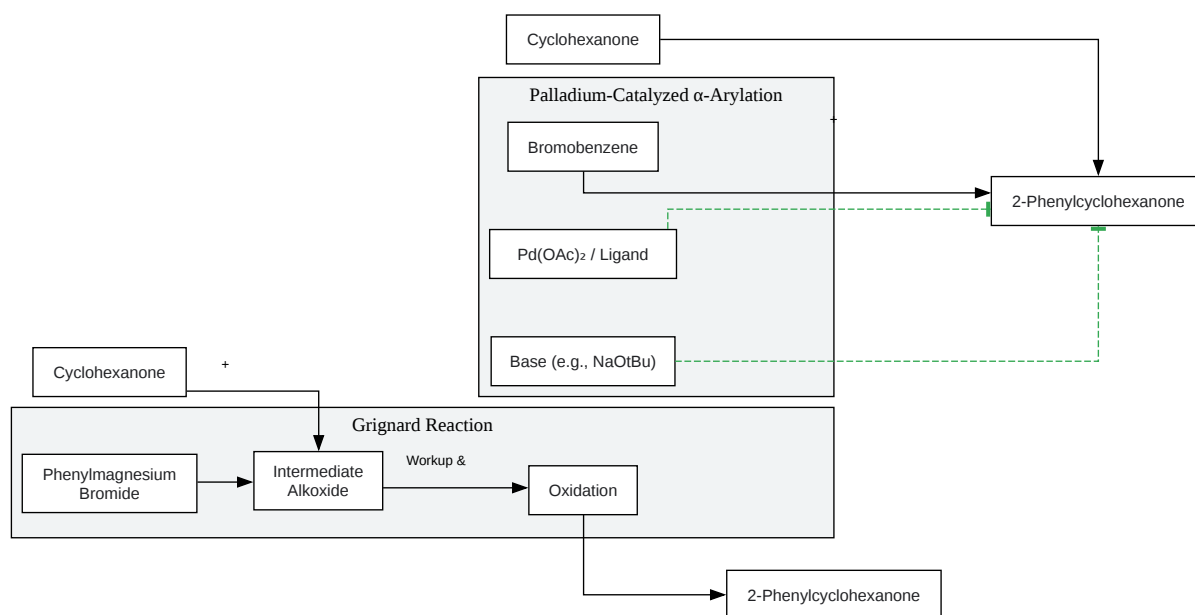
Spectroscopy	Data Description	Reference(s)
^1H NMR	Spectra available, typically run in CDCl_3 .	[3]
^{13}C NMR	Spectra available, typically run in CDCl_3 .	[3]
Infrared (IR)	Spectra available from KBr disc or nujol mull techniques.	[3]
Mass Spec (MS)	Electron Impact (EI) mass spectra are available.	[3]
Raman	Spectra available.	[3]

Synthesis and Experimental Protocols

The synthesis of **2-Phenylcyclohexanone** can be achieved through several established routes in organic chemistry. Key methods include the Grignard reaction and modern palladium-catalyzed cross-coupling reactions.[1][4]

Synthesis Routes Overview

The primary pathways to synthesize **2-Phenylcyclohexanone** involve forming the crucial carbon-carbon bond between the phenyl ring and the cyclohexanone scaffold.



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Caption: Major synthetic pathways to **2-Phenylcyclohexanone**.

Experimental Protocol: Palladium-Catalyzed α -Arylation

This protocol is adapted from established procedures for the direct α -arylation of ketones.^{[1][4]}

Materials:

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)

- Suitable phosphine ligand (e.g., Tri(o-tolyl)phosphine)
- Sodium t-butoxide (NaOtBu)
- Cyclohexanone
- Bromobenzene
- Anhydrous toluene
- Nitrogen or Argon gas supply
- Standard Schlenk line glassware

Procedure:

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium t-butoxide (1.2 equivalents).
- Seal the tube with a rubber septum and purge the vessel with an inert atmosphere (Nitrogen or Argon) for 15-20 minutes.
- Using a syringe, add anhydrous toluene to the tube, followed by cyclohexanone (1.2 equivalents) and bromobenzene (1.0 equivalent).
- Seal the Schlenk tube tightly with a Teflon screw cap and place it in a preheated oil bath at 80-110 °C.
- Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **2-Phenylcyclohexanone**.

Experimental Protocol: Grignard Reaction

This method involves the reaction of cyclohexanone with a phenyl Grignard reagent, followed by oxidation.^{[1][4]}

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or THF
- Bromobenzene
- Iodine crystal (for initiation)
- Cyclohexanone
- Oxidizing agent (e.g., PCC or a Swern oxidation system)
- Saturated aqueous ammonium chloride (NH₄Cl)

Procedure: Part 1: Preparation of Phenylmagnesium Bromide

- Flame-dry all glassware under an inert atmosphere. Assemble a three-neck flask with a dropping funnel and a reflux condenser.
- Place magnesium turnings (1.1 equivalents) and a small iodine crystal in the flask.
- Add a solution of bromobenzene (1.0 equivalent) in anhydrous ether dropwise from the funnel to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

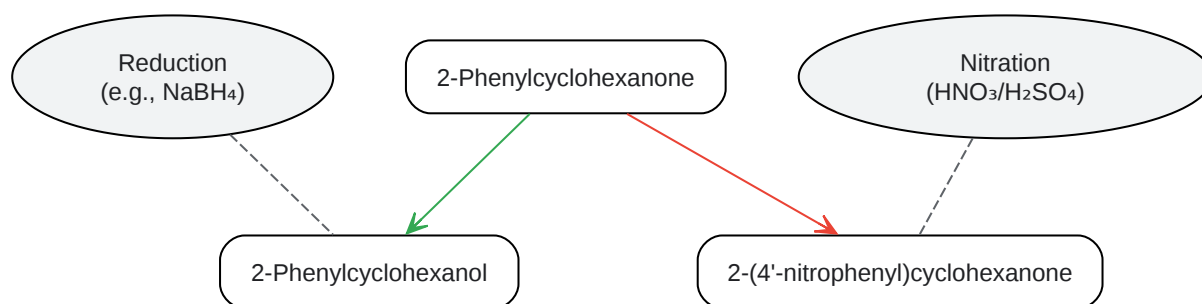
Part 2: Reaction and Oxidation

- Cool the Grignard reagent solution to 0 °C in an ice bath.

- Add a solution of cyclohexanone (1.0 equivalent) in anhydrous ether dropwise to the stirred Grignard reagent.
- After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
- Quench the reaction by slowly adding saturated aqueous NH_4Cl solution.
- Separate the organic layer, and extract the aqueous layer with ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain crude 2-phenylcyclohexanol.
- Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent (e.g., pyridinium chlorochromate, PCC) to oxidize the alcohol to the ketone.
- After the oxidation is complete, work up the reaction accordingly and purify the final product by column chromatography.

Chemical Reactivity

2-Phenylcyclohexanone undergoes chemical transformations typical of ketones, including reduction of the carbonyl group, oxidation, and substitution reactions.[1] The presence of the bulky phenyl group at the α -position creates steric hindrance, which can influence the rate and stereochemical outcome of nucleophilic additions to the carbonyl carbon.[4]



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Caption: Key chemical reactions of **2-Phenylcyclohexanone**.

- Reduction: The carbonyl group can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) to yield 2-phenylcyclohexanol.[\[1\]](#)
- Oxidation: The compound can be oxidized to form derivatives such as its oxime.[\[1\]](#)
- Substitution: Electrophilic aromatic substitution, such as nitration, can occur on the phenyl ring, leading to products like 2-(4'-nitrophenyl)cyclohexanone.[\[1\]](#)[\[4\]](#)

Biological Activity and Applications

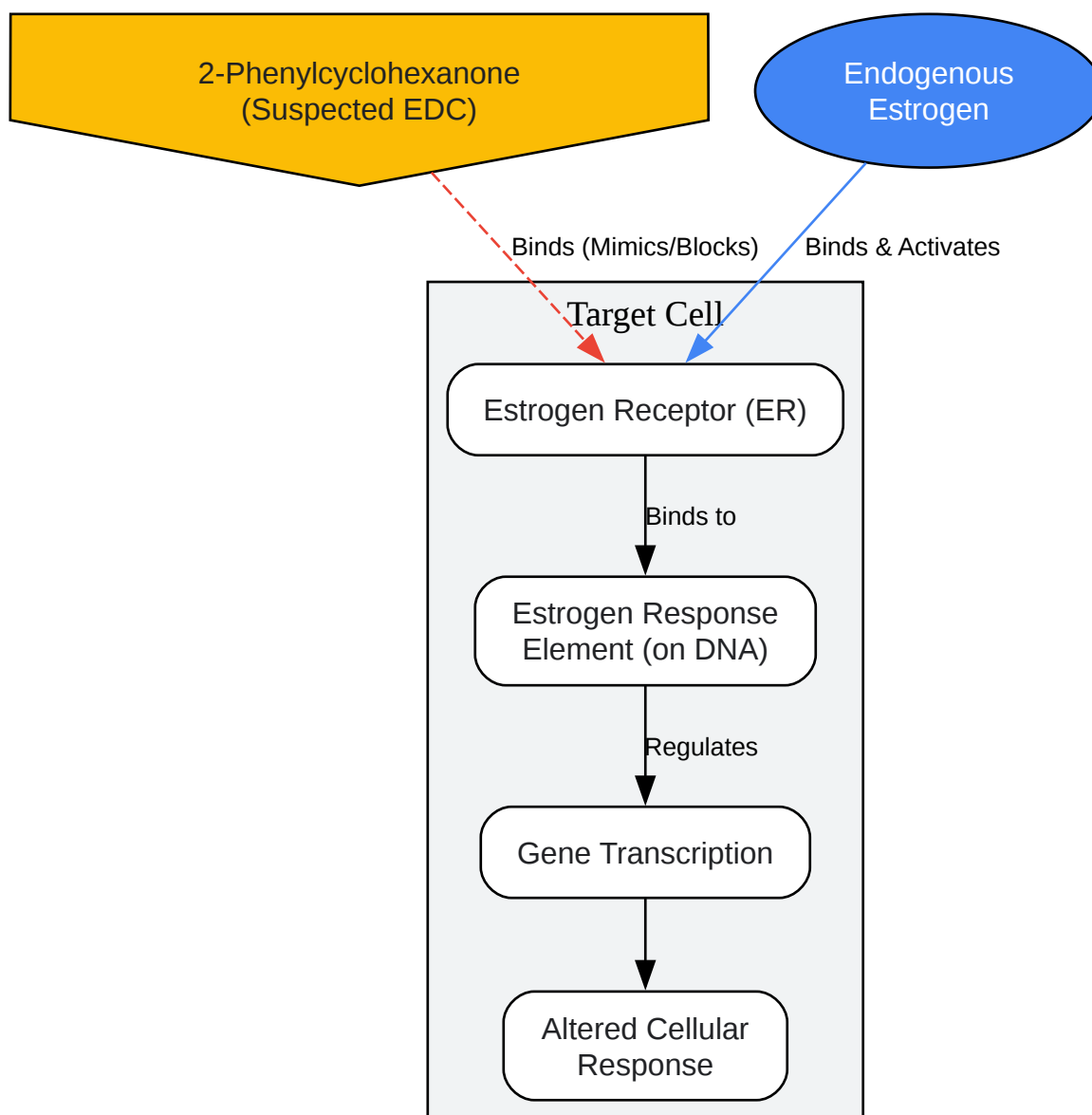
2-Phenylcyclohexanone serves as a precursor for various fine chemicals and pharmaceuticals.[\[1\]](#)[\[10\]](#) It can be used to produce 6-oxo-6-phenyl-hexanoic acid, an intermediate for certain antibiotics and anti-inflammatory drugs.[\[1\]](#)[\[10\]](#)

Interaction with Enzymes

Research has identified **2-Phenylcyclohexanone** as a substrate for steroid monooxygenase (STMO) from the bacterium *Rhodococcus rhodochrous*.[\[7\]](#)[\[12\]](#) STMOs are a class of Baeyer-Villiger monooxygenases that catalyze the insertion of an oxygen atom adjacent to a ketone, a reaction of significant interest in biocatalysis and steroid metabolism.

Suspected Endocrine Disruption

2-Phenylcyclohexanone is suspected to be an endocrine disruptor.[\[1\]](#) Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormone systems.[\[2\]](#)[\[13\]](#) A common mechanism of action for estrogenic EDCs is binding to estrogen receptors ($\text{ER}\alpha$ and $\text{ER}\beta$), which can either mimic or block the action of endogenous estrogens, leading to a cascade of downstream effects on gene expression and cellular function.[\[2\]](#)[\[14\]](#) While the specific pathway for **2-phenylcyclohexanone** has not been fully elucidated, its structural features warrant caution.



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Caption: Conceptual pathway for endocrine disruption via estrogen receptor binding.

Safety and Handling

2-Phenylcyclohexanone is considered a mild irritant and may cause skin and eye irritation upon contact.[1][15] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1][5] The compound is incompatible with strong oxidizing agents.[5] For disposal, it should be handled as chemical waste in accordance with local regulations.

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References

- 1. 2-PHENYLCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 2. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. 2-Phenylcyclohexanone | C₁₂H₁₄O | CID 95592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sites.bu.edu [sites.bu.edu]
- 8. 2-PHENYLCYCLOHEXANONE(1444-65-1) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Solved How would you synthesize 2-phenylcyclohexanone from | Chegg.com [chegg.com]
- 11. hmdb.ca [hmdb.ca]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
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